molecular formula C13H11N3OS B14522104 Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- CAS No. 62772-73-0

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl-

Cat. No.: B14522104
CAS No.: 62772-73-0
M. Wt: 257.31 g/mol
InChI Key: QPPSWPVTTXDFCQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- typically involves the cyclocondensation of 2-aminothiazole with an α-halogenated carbonyl compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3) . The process may also involve the Vilsmeier-Haack reaction to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as ethanol and methanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- involves the inhibition of the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex . This inhibition disrupts the electron transport chain, leading to the death of the mycobacterium. The compound’s molecular targets and pathways are crucial for its effectiveness as an anti-tuberculosis agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-phenyl- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to target the QcrB component makes it a promising candidate for the development of new anti-tuberculosis drugs .

Properties

CAS No.

62772-73-0

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

6-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C13H11N3OS/c1-9-11(16-7-8-18-13(16)14-9)12(17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17)

InChI Key

QPPSWPVTTXDFCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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